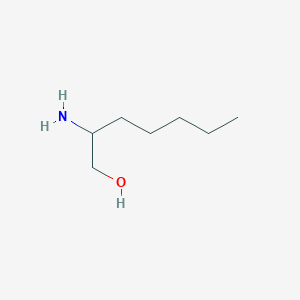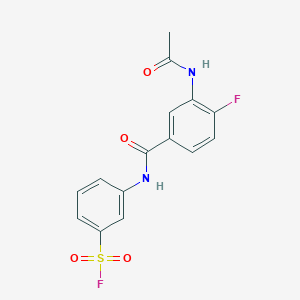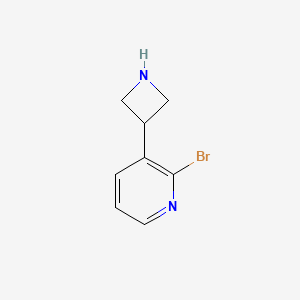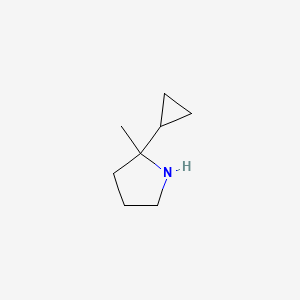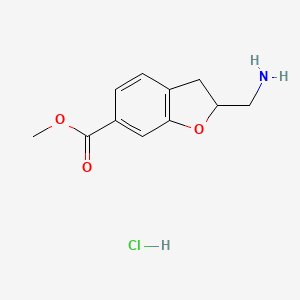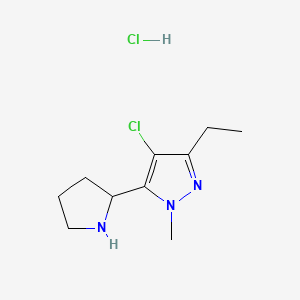
4-(Methylsulfonyl)butyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methanesulfonylbutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reductive desulfonylation can remove the sulfonyl groups, yielding hydrocarbons or olefins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium amalgam or tin hydrides are used for desulfonylation.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons or olefins.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene.
4-methanesulfonylbutanol: Another precursor used in the synthesis.
Other sulfones: Compounds such as sulfonamides and sulfonylureas share similar structural features and reactivity.
Uniqueness
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is unique due to its specific combination of sulfonyl groups and the butoxy linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Eigenschaften
Molekularformel |
C12H18O5S2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methylsulfonylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-11-5-7-12(8-6-11)19(15,16)17-9-3-4-10-18(2,13)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WXVYSXRUNMAEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



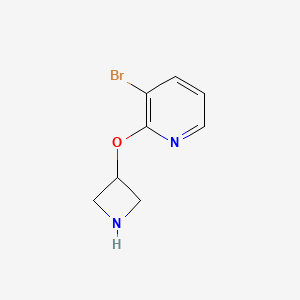
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
